2-(3-Hydroxyphenyl)acetaldehyde

Catalog No.
S3331665
CAS No.
81104-39-4
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxyphenyl)acetaldehyde

CAS Number

81104-39-4

Product Name

2-(3-Hydroxyphenyl)acetaldehyde

IUPAC Name

2-(3-hydroxyphenyl)acetaldehyde

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,5-6,10H,4H2

InChI Key

MHPBVODJMXUTCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CC=O

Canonical SMILES

C1=CC(=CC(=C1)O)CC=O

2-(3-Hydroxyphenyl)acetaldehyde, also known as 3-hydroxytyrosinaldehyde, is a phenylpropanoid compound with the molecular formula C9_9H10_{10}O2_2. This compound is characterized by a hydroxyl group attached to a phenyl ring and an aldehyde functional group. It is found in various plants, including olives, grapes, and apples, and is noted for its potential therapeutic effects. The compound has a melting point of 81-83°C and a boiling point of 127°C, with limited solubility in water (0.053 g/100 mL) .

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
  • Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Condensation: It can react with amines to form imines or with alcohols to create hemiacetals and acetals .

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 2-(3-Hydroxyphenyl)acetaldehyde exhibits significant biological activities:

  • Anti-inflammatory Properties: It has been shown to reduce the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Activity: The compound scavenges free radicals in vitro, indicating its role as an antioxidant.
  • Antitumor Effects: Studies demonstrate that it inhibits the growth of various cancer cell lines, including those from breast, lung, prostate, and colon cancers .

These properties underscore its potential therapeutic applications.

The synthesis of 2-(3-Hydroxyphenyl)acetaldehyde primarily involves the oxidation of tyrosol, a phenolic compound found in plants. Various methods can be employed for this oxidation:

  • Enzymatic Reactions: Utilizing enzymes for selective oxidation.
  • Chemical Oxidants: Employing agents like potassium permanganate or chromium trioxide.
  • Photochemical Methods: Using light to drive the oxidation process.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, infrared (IR) spectroscopy, and UV-visible spectroscopy are essential for confirming the structure and purity of the synthesized compound .

2-(3-Hydroxyphenyl)acetaldehyde has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may serve as a lead compound for drug development targeting inflammatory diseases and cancer.
  • Food Industry: Its presence in fruits suggests potential applications as a natural preservative or flavoring agent.
  • Cosmetics: The antioxidant properties make it suitable for formulations aimed at skin protection .

Studies on the interactions of 2-(3-Hydroxyphenyl)acetaldehyde with biological targets have revealed:

  • Enzyme Modulation: The compound may affect enzyme activity related to inflammation and oxidative stress.
  • Cell Signaling Pathways: It appears to influence pathways associated with cell proliferation and apoptosis in cancer cells.

Further research is needed to fully elucidate these interactions and their implications for therapeutic use .

Several compounds share structural or functional similarities with 2-(3-Hydroxyphenyl)acetaldehyde:

Compound NameStructural FeaturesUnique Properties
4-HydroxyphenylacetaldehydeHydroxyl group on phenyl ringStronger antioxidant activity
TyrosolSimilar phenolic structureFound predominantly in olives
VanillinAromatic aldehydeKnown flavoring agent
Caffeic AcidHydroxycinnamic acid derivativeExhibits strong anti-inflammatory effects

2-(3-Hydroxyphenyl)acetaldehyde is unique due to its specific combination of hydroxyl and aldehyde functionalities, which contribute to its distinct biological activities compared to these similar compounds .

XLogP3

0.8

Dates

Modify: 2023-08-19

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